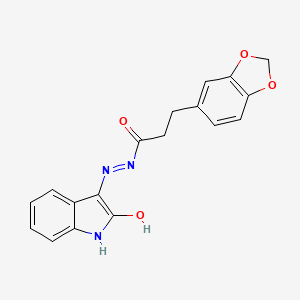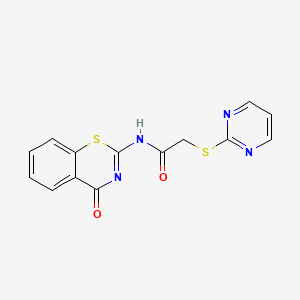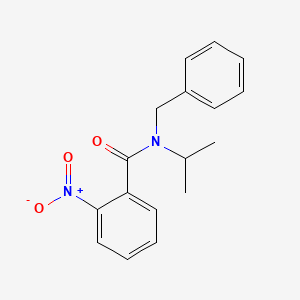![molecular formula C13H12N2O4S B5705342 2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine](/img/structure/B5705342.png)
2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the pyridine family and has a molecular formula of C13H12N2O4S. It is a yellow crystalline powder that is soluble in organic solvents such as acetone, ethanol, and chloroform.
Wirkmechanismus
The mechanism of action of 2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties by inhibiting the production of certain cytokines.
Biochemical and Physiological Effects:
2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as tyrosine kinases and phosphodiesterases. It has also been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines such as TNF-alpha and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine in lab experiments is its high purity and stability. This compound is easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine. One of the main areas of research is the development of new derivatives of this compound with improved efficacy and lower toxicity. Another area of research is the study of the mechanism of action of this compound and its potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, the use of this compound as a tool in the study of various biological processes such as protein-protein interactions and enzyme inhibition is an area of interest for future research.
Synthesemethoden
The synthesis of 2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine can be achieved through several methods. One of the most commonly used methods is the reaction of 2-methyl-4-nitropyridine with phenylsulfonylmethyl chloride in the presence of a base such as triethylamine. This method yields high-quality product with a yield of up to 80%.
Wissenschaftliche Forschungsanwendungen
2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine has been extensively used in scientific research due to its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of cancer, inflammation, and infectious diseases. It has also been used as a tool in the study of various biological processes such as enzyme inhibition and protein-protein interactions.
Eigenschaften
IUPAC Name |
3-(benzenesulfonylmethyl)-2-methyl-4-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-10-12(13(15(16)17)7-8-14-10)9-20(18,19)11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMFCXJAWFZKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1CS(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonylmethyl)-2-methyl-4-nitropyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5705263.png)
![N-cycloheptyl-2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5705266.png)

![N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5705282.png)

![N-[1-(aminocarbonyl)-2-(2-chlorophenyl)vinyl]-2-furamide](/img/structure/B5705291.png)
![N-(4-fluorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5705296.png)
![2,4,6-trimethylfuro[3,2-c]quinoline](/img/structure/B5705300.png)


![4-[2-(3-methylphenoxy)ethyl]morpholine](/img/structure/B5705314.png)


